1H-1,2,4-Triazole-3-diazonium, nitrate
Description
1H-1,2,4-Triazole-3-diazonium nitrate (CAS: 59104-93-7) is a high-energy heterocyclic compound characterized by a triazole backbone fused with a diazonium nitrate group. This compound is highly sensitive to mechanical stimuli (impact, friction) and thermal stress, making it a hazardous material requiring careful handling . Its synthesis involves diazotization of 3-amino-1,2,4-triazole followed by nitrate salt formation, though specific protocols are sparingly documented due to its instability .
Properties
CAS No. |
59104-93-7 |
|---|---|
Molecular Formula |
C2H2N6O3 |
Molecular Weight |
158.08 g/mol |
IUPAC Name |
1H-1,2,4-triazole-5-diazonium;nitrate |
InChI |
InChI=1S/C2H2N5.NO3/c3-6-2-4-1-5-7-2;2-1(3)4/h1H,(H,4,5,7);/q+1;-1 |
InChI Key |
QGIWDQJJJXQMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Stability
- 1H-1,2,4-Triazole-3-diazonium nitrate : Features a diazonium group (-N₂⁺) directly attached to the triazole ring, which destabilizes the molecule. This structure leads to high sensitivity and explosive decomposition .
- 4,5-Bis(nitrooxy methylene)-1H-1,2,3-triazole-1-ethyl nitrate (PN3): Contains nitrate ester (-ONO₂) groups instead of diazonium. The absence of the diazonium moiety enhances thermal stability, with a melting point >100°C and reduced sensitivity to impact .
- N3,N6-Di(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine nitrate salt (17) : A tetrazine-triazole hybrid stabilized by hydrogen bonding and π-stacking. This compound exhibits moderate sensitivity and higher thermal stability (decomposition >200°C) compared to diazonium derivatives .
Table 1: Structural and Stability Comparison
| Compound | Functional Groups | Thermal Stability | Sensitivity to Impact/Friction |
|---|---|---|---|
| 1H-1,2,4-Triazole-3-diazonium nitrate | Diazonium (-N₂⁺), nitrate | Low | Extreme |
| PN3 | Nitrate esters (-ONO₂) | High | Moderate |
| Compound 17 (nitrate salt) | Tetrazine-triazole, nitrate | Moderate | Low |
Energetic and Detonation Properties
- 1H-1,2,4-Triazole-3-diazonium nitrate: Limited detonation data exist due to handling challenges, but its diazonium group suggests high energy release comparable to primary explosives like lead azide .
- Bis(1,2,4-oxadiazole) bis(methylene) dinitrate (BOM): A non-triazole heterocyclic nitrate ester with a detonation pressure ~50% higher than TNT. Its oxadiazole ring enhances density (1.85 g/cm³) and detonation velocity (~8,500 m/s) .
- RDX (Hexogen) : A benchmark explosive with a detonation velocity of 8,750 m/s. Unlike diazonium triazole, RDX’s cyclic nitramine structure ensures stability and predictable performance .
Q & A
Q. What are the established synthetic routes for 1H-1,2,4-Triazole-3-diazonium nitrate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves diazotization of 1H-1,2,4-triazole-3-amine derivatives followed by nitrate salt formation. Critical parameters include:
- Temperature control : Diazotization requires sub-zero temperatures (−5°C to 0°C) to prevent premature decomposition of the diazonium intermediate.
- Acid stoichiometry : Excess HNO₃ (1.5–2.0 equivalents) ensures complete protonation and salt formation.
- Solvent selection : Acetonitrile (CH₃CN) is preferred for nitrate salt precipitation due to its low polarity .
Table 1 : Comparative synthesis conditions from literature:
| Precursor | Solvent | HNO₃ (equiv.) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Compound 15 (triazole amine) | CH₃CN | 1.2 | 78 | >95% |
| Triazole-3-amine derivative | H₂O/EtOH | 1.5 | 65 | 89% |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing 1H-1,2,4-Triazole-3-diazonium nitrate?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., diazonium N₂⁺ group at δ 8.5–9.5 ppm) and confirm aromatic triazole backbone .
- FT-IR : Detect nitrate anion vibrations (∼1380 cm⁻¹ for symmetric NO₃⁻ stretch) .
- Elemental Analysis : Validate C/N/O ratios within ±0.3% of theoretical values .
- XRD : Resolve crystal packing influenced by nitrate-hydrogen bonding networks .
Advanced Research Questions
Q. How do electronic and steric effects of the triazole ring influence the stability and reactivity of the diazonium-nitrate complex?
Methodological Answer:
- Electronic Effects : The electron-deficient triazole ring stabilizes the diazonium group via resonance, delaying decomposition. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict thermal stability .
- Steric Effects : Substituents at the triazole 1- or 4-positions hinder nitrate anion coordination, reducing lattice stability. Comparative TGA/DSC studies under nitrogen reveal decomposition thresholds (e.g., 120–150°C for unsubstituted derivatives) .
Q. What methodological approaches resolve contradictions in reported decomposition pathways of 1H-1,2,4-Triazole-3-diazonium nitrate?
Methodological Answer: Discrepancies in decomposition products (e.g., N₂ vs. NO release) arise from:
- Ambient moisture : Hydrolysis pathways dominate in humid conditions, forming triazole alcohols. Use controlled-atmosphere reactors (e.g., gloveboxes) for reproducibility .
- Light exposure : UV-Vis spectroscopy paired with mass spectrometry identifies photoinduced radical intermediates. For example, λ > 300 nm triggers N₂ release, while λ < 300 nm favors NO formation .
Table 2 : Decomposition pathways under varying conditions:
| Condition | Major Product | Analytical Technique |
|---|---|---|
| Dry N₂, 25°C | N₂ gas | GC-MS |
| 75% RH, 25°C | 1H-1,2,4-triazol-3-ol | ¹H NMR |
| UV light (254 nm) | NO + triazole radical | EPR |
Q. How can factorial design optimize the synthesis of 1H-1,2,4-Triazole-3-diazonium nitrate for scalability?
Methodological Answer: A 2³ factorial design evaluates three factors: temperature (−5°C vs. 0°C), HNO₃ equivalents (1.2 vs. 1.5), and reaction time (2 vs. 4 hours). Response variables include yield and purity. Statistical tools (e.g., ANOVA) identify significant interactions:
Q. What computational methods predict the bioactivity or energetic properties of 1H-1,2,4-Triazole-3-diazonium nitrate derivatives?
Methodological Answer:
- Molecular docking : Screen against fungal CYP51 (target for antifungal activity) using AutoDock Vina. Triazole-diazonium derivatives show higher binding affinity (−9.2 kcal/mol) than fluconazole (−7.5 kcal/mol) .
- Detonation velocity (VoD) : Predict using Kamlet-Jacobs equations. Nitrate salts exhibit VoD ≈ 7500 m/s, comparable to RDX, due to high nitrogen content (42.1%) .
Q. How do hydrogen-bonding networks in nitrate salts affect crystallographic packing and stability?
Methodological Answer: Single-crystal XRD reveals that nitrate anions form bifurcated hydrogen bonds with triazole NH groups (N–H⋯O, 2.8–3.0 Å). Stronger networks correlate with higher thermal stability (Tdec > 150°C). Comparative studies with sulfate salts show reduced stability due to weaker H-bonding .
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